

# 0990CL: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 0990CL

Cat. No.: B1663892

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## Introduction

**0990CL**, scientifically known as 2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid, is a chlorinated polyfluoroalkyl ether sulfonic acid (PFESA). It is also commonly referred to by several synonyms, including 6:2 Cl-PFESA, F-53B, and 9Cl-PF3ONS. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), **0990CL** has garnered significant attention due to its environmental persistence and potential biological effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, and known biological activities of **0990CL**, with a focus on experimental data and methodologies.

## Chemical Structure and Physicochemical Properties

The chemical structure of **0990CL** is characterized by a six-carbon perfluorinated chain with a terminal chlorine atom, an ether linkage, and a tetrafluoroethanesulfonic acid head group. The molecular formula for the acidic form is C<sub>8</sub>HClF<sub>16</sub>O<sub>4</sub>S.

## Table 1: Physicochemical Properties of 0990CL and its Potassium Salt

Property	0990CL (Acid Form)	Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (Potassium Salt)	Reference
IUPAC Name	2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid	Potassium 2-((6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonate	
Molecular Formula	C8HClF16O4S	C8ClF16KO4S	
Molecular Weight	532.58 g/mol	570.67 g/mol	
CAS Number	756426-58-1	73606-19-6	
InChI Key	GGOUUEMCWBTDMT-UHFFFAOYSA-N	OWQCHLFKOGVODW-UHFFFAOYSA-M	

## Toxicological Properties

**0990CL** has been the subject of numerous toxicological studies, revealing a range of biological effects. The following table summarizes key quantitative toxicological data.

### Table 2: Quantitative Toxicological Data for 0990CL

Endpoint	Species/System	Value	Reference
Estrogen Receptor $\alpha$ (ER $\alpha$ ) Binding (IC50)	Human	99.3 $\mu$ M	[1]
Estrogen Receptor $\beta$ (ER $\beta$ ) Binding (IC50)	Human	63.4 $\mu$ M	[1]
Thyroid Receptor $\alpha$ (TR $\alpha$ ) Binding (IC50)	Human HEK293 cells	5.6 mg/L	[2]
Thyroid Receptor $\beta$ (TR $\beta$ ) Binding (IC50)	Human HEK293 cells	3.8 mg/L	[2]
Transthyretin (TTR) Binding (IC50)	2.6 mg/L	[2]	
Lowest Observed Effect Level (LOEL) - Thyroid Hormone Reduction	Rat (28-day oral)	5 mg/kg/day	
Lowest Observed Effect Level (LOEL) - Nephrotoxicity	Mouse (8 weeks drinking water)	0.057 mg/L	
Lowest Observed Effect Level (LOEL) - Aging-related effects	C. elegans	2 ng/L	

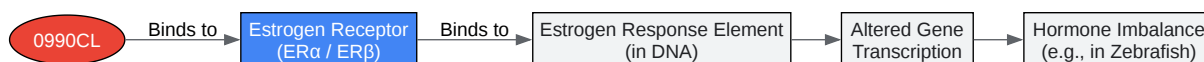
## Biological Activity and Signaling Pathways

**0990CL** has been shown to interact with several key biological pathways, leading to a range of toxicological effects, including endocrine disruption, hepatotoxicity, and nephrotoxicity.

### Endocrine Disruption

**0990CL** is a known endocrine disruptor. It has been demonstrated to bind to human estrogen receptors ER $\alpha$  and ER $\beta$ . Studies in zebrafish have shown that exposure to **0990CL** can increase the expression of estrogen receptors and impact hormone levels. Furthermore, in vivo

studies in rats have documented thyroid dysfunction following oral administration of **0990CL**, with significant reductions in serum T3 and T4 levels at doses as low as 5 mg/kg/day.

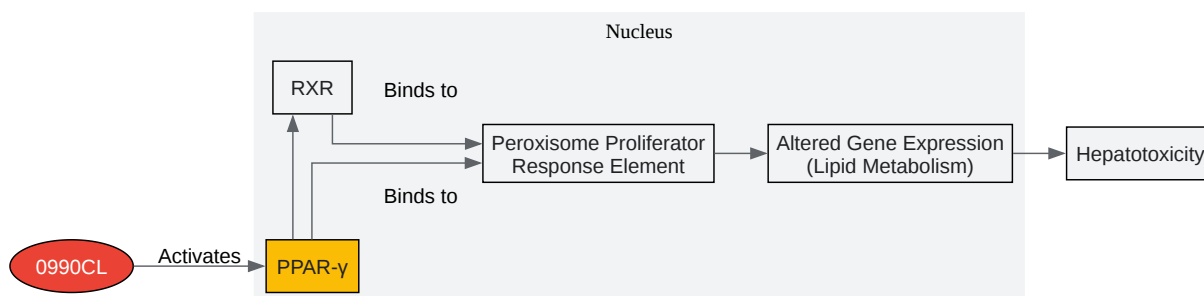


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Estrogen Receptor Signaling Pathway for **0990CL**.

## Hepatotoxicity and PPAR-γ Activation

Studies in male mice have indicated that subchronic exposure to **0990CL** can lead to hepatotoxicity, including increased liver weight and lipid accumulation. Bioinformatics analysis from these studies suggests the involvement of Peroxisome Proliferator-Activated Receptor (PPAR) and Pregnane X Receptor (PXR) in mediating these effects. **0990CL** has a strong binding affinity for PPARs.

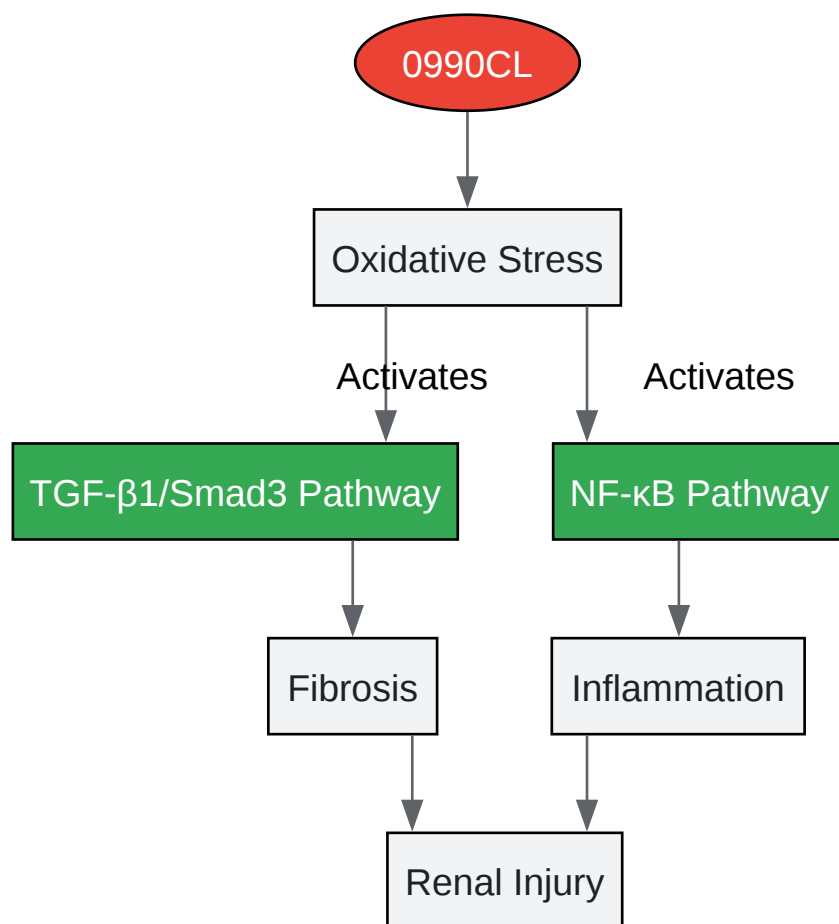


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PPAR-γ Signaling Pathway Implicated in **0990CL**-induced Hepatotoxicity.

## Nephrotoxicity and Inflammatory Signaling

Long-term exposure to **0990CL** in drinking water has been shown to induce nephrotoxicity in mice, characterized by oxidative stress, inflammation, and fibrosis. This study suggests the involvement of the Transforming Growth Factor- $\beta$ 1 (TGF- $\beta$ 1)/Smad3 and Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathways in the observed renal damage.



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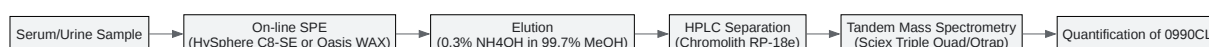
Signaling Pathways in **0990CL**-induced Nephrotoxicity.

## Experimental Protocols

### On-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry (On-line SPE-HPLC-MS/MS) for Detection in Serum/Urine

This method is utilized for the quantitative analysis of **0990CL** in biological matrices.

- Instrumentation: A Sciex Triple Quad 5500 or Qtrap 6500 mass spectrometer with a TurbolonSpray ionization source, coupled with a Symbiosys PICO on-line SPE-HPLC system.
- Sample Preparation and Extraction:
  - Serum or urine samples are subjected to solid phase extraction (SPE).
  - SPE cartridges used include HySphere C8-SE (7  $\mu$ M) or Oasis WAX (30  $\mu$ m, 10 mm x 1 mm).
- Analyte Elution and Chromatographic Separation:
  - Analytes are eluted from the SPE column using a solution of 0.3% NH<sub>4</sub>OH in 99.7% MeOH at a flow rate of 100  $\mu$ L/min for 4 minutes.
  - The eluent is mixed with the HPLC mobile phase and separated on a Chromolith® HighResolution RP-18e guard column (4.6  $\times$  5 mm) and a Chromolith® HighResolution RP-18e column (4.6  $\times$  25 mm).
- Mass Spectrometric Detection: The mass spectrometer is operated in a mode suitable for the detection and quantification of **0990CL**.



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Workflow for the Analysis of **0990CL** in Biological Samples.

## Rodent Oral Toxicity Studies (General Protocol)

- Animal Model: Sprague Dawley rats or C57BL/6 mice are commonly used.
- Administration: **0990CL** is administered orally, typically via gavage, once daily for a specified period (e.g., 28 days for subchronic studies).

- **Dose Groups:** Multiple dose groups are used, along with a vehicle control group. Doses in reported studies have ranged from 5 to 100 mg/kg/day in rats for thyroid effects and 0.04 to 1 mg/kg/day in mice for hepatotoxicity.
- **Endpoint Analysis:**
  - Body and organ weights are measured.
  - Blood samples are collected for serum chemistry analysis (e.g., thyroid hormones, liver enzymes).
  - Tissues (e.g., liver, kidney, thyroid) are collected for histopathological examination.

## Chemical Synthesis

While a specific, detailed synthesis protocol for **0990CL** is not readily available in the public domain, the general synthesis of chlorinated polyfluoroalkyl ether sulfonic acids involves multi-step processes. These typically include the telomerization of fluoroalkenes to introduce the perfluorinated chain, followed by reaction with a suitable agent to form the ether linkage, and subsequent sulfonation to introduce the sulfonic acid group. The chlorination step can occur at various stages of the synthesis.

## Conclusion

**0990CL** is a persistent and bioactive compound with demonstrated effects on the endocrine, hepatic, and renal systems. Its interactions with key signaling pathways, including estrogen receptor, PPAR- $\gamma$ , TGF- $\beta$ 1/Smad3, and NF- $\kappa$ B, are central to its toxicological profile. The data and methodologies presented in this guide provide a foundation for further research into the mechanisms of action and potential risks associated with **0990CL** exposure. Continued investigation is crucial for a comprehensive understanding of its impact on human health and the environment.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)